4-Epiminocycline
Overview
Description
4-Epiminocycline is a compound with the molecular formula C23H27N3O7 . It is an impurity of minocycline, a broad-spectrum antibiotic . The molecular weight of 4-Epiminocycline is 457.5 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Epiminocycline is (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The exact mass and monoisotopic mass of the compound are both 457.18490021 g/mol .Physical And Chemical Properties Analysis
4-Epiminocycline has a molecular weight of 457.5 g/mol, an XLogP3 of -0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 . The topological polar surface area is 165 Ų .Scientific Research Applications
1. Dermatology: Topical Treatment for Acne Vulgaris
- Summary of Application : 4-Epiminocycline is a degradation product of minocycline, which is used in the treatment of acne vulgaris . A unique, stable, hydrophilic topical gel formulation with fully solubilized minocycline (MNC-H) has been developed, which results in less 4-epiminocycline than a lipophilic formulation (MNC-L) .
- Methods of Application : The hydrophilic nature of the formulation enabled a 2–3 fold increase in delivery into the skin ex vivo compared to a lipophilic counterpart, mostly seen in the epidermis and pilosebaceous units .
- Results or Outcomes : The results indicate that a 1, 2% minocycline hydrophilic gel may deliver sufficient drug (>15μg/g) to potentially demonstrate clinical efficacy . These findings suggest that topical hydrophilic minocycline gel may provide a novel tool for topical acne therapy .
2. Biochemical Research: Minocycline Impurity
- Summary of Application : 4-Epiminocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline .
- Methods of Application : It is used in biochemical research, particularly in the areas of immunology, inflammation, infectious disease, bacterial diseases, and neuroscience .
- Results or Outcomes : The presence of 4-Epiminocycline as an impurity can affect the efficacy of minocycline, hence it is important to monitor its levels in minocycline preparations .
3. Mass Spectrometry
- Summary of Application : 4-Epiminocycline is used in the field of mass spectrometry, a technique that helps in the identification of compounds within a sample by measuring the mass-to-charge ratio and abundance of gas-phase ions .
- Methods of Application : The presence of 4-Epiminocycline can be detected and quantified in minocycline preparations using mass spectrometry .
4. Neuroscience
- Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in neuroscience research . Minocycline has been found to have neuroprotective actions .
- Methods of Application : It is used in studies involving neurodegenerative diseases and conditions involving inflammation in the nervous system .
- Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various neurological conditions .
5. Immunology & Inflammation
- Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in the field of immunology and inflammation . Minocycline has been found to have anti-inflammatory actions .
- Methods of Application : It is used in studies involving conditions involving inflammation in the body .
- Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various inflammatory conditions .
6. Infectious Disease & Bacterial Diseases
- Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in the field of infectious disease and bacterial diseases . Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum .
- Methods of Application : It is used in studies involving bacterial diseases .
- Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various bacterial diseases .
Future Directions
properties
IUPAC Name |
(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-MJPDVNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epiminocycline | |
CAS RN |
43168-51-0 | |
Record name | Epiminocycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIMINOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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